Cas no 2248368-65-0 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(difluoromethyl)cyclohexane-1-carboxylate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(difluoromethyl)cyclohexane-1-carboxylate is a specialized organic compound featuring a phthalimide-derived ester moiety linked to a difluoromethyl-substituted cyclohexane carboxylate group. This structure imparts unique reactivity and stability, making it valuable in synthetic chemistry applications, particularly as an intermediate in pharmaceutical and agrochemical development. The presence of the difluoromethyl group enhances metabolic stability and bioavailability, while the cyclohexane ring contributes to conformational rigidity. The compound’s well-defined reactivity profile allows for selective transformations, facilitating the synthesis of complex molecules. Its high purity and consistent performance make it suitable for research and industrial-scale processes requiring precise functionalization.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(difluoromethyl)cyclohexane-1-carboxylate structure
2248368-65-0 structure
Product Name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(difluoromethyl)cyclohexane-1-carboxylate
CAS No:2248368-65-0
MF:C16H15F2NO4
MW:323.29141163826
CID:5801845
PubChem ID:165719104
Update Time:2025-10-23

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(difluoromethyl)cyclohexane-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • EN300-6515999
    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(difluoromethyl)cyclohexane-1-carboxylate
    • 2248368-65-0
    • Inchi: 1S/C16H15F2NO4/c17-14(18)16(8-4-1-5-9-16)15(22)23-19-12(20)10-6-2-3-7-11(10)13(19)21/h2-3,6-7,14H,1,4-5,8-9H2
    • InChI Key: HUDLJAIDGCHVNF-UHFFFAOYSA-N
    • SMILES: FC(C1(C(=O)ON2C(C3C=CC=CC=3C2=O)=O)CCCCC1)F

Computed Properties

  • Exact Mass: 323.09691428g/mol
  • Monoisotopic Mass: 323.09691428g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 492
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 63.7Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(difluoromethyl)cyclohexane-1-carboxylate Pricemore >>

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1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(difluoromethyl)cyclohexane-1-carboxylate Related Literature

Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(difluoromethyl)cyclohexane-1-carboxylate

Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(difluoromethyl)cyclohexane-1-carboxylate (CAS No: 2248368-65-0)

The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(difluoromethyl)cyclohexane-1-carboxylate (CAS No: 2248368-65-0) represents a significant advancement in the field of medicinal chemistry, particularly in the design and synthesis of novel bioactive molecules. This compound belongs to a structurally complex class of heterocyclic derivatives that have garnered considerable attention due to their potential pharmacological properties. The presence of both dioxo and difluoromethyl functional groups in its molecular framework suggests a high degree of chemical versatility, making it a promising candidate for further exploration in drug discovery.

Recent research in the domain of heterocyclic chemistry has highlighted the importance of isoindole derivatives in medicinal applications. These compounds often exhibit remarkable biological activity, ranging from antimicrobial to anti-inflammatory effects. The specific arrangement of atoms in 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(difluoromethyl)cyclohexane-1-carboxylate contributes to its unique chemical and biological profile. The dioxo moiety, characterized by its oxygen-rich structure, is known to enhance the compound's ability to interact with biological targets, while the difluoromethyl group introduces additional electronic properties that can modulate reactivity and bioavailability.

In the context of modern drug development, the synthesis and optimization of such complex molecules are critical. The structural features of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(difluoromethyl)cyclohexane-1-carboxylate make it an intriguing subject for further investigation. Researchers have been exploring various synthetic pathways to access this compound efficiently, leveraging advanced techniques such as transition metal catalysis and asymmetric synthesis. These methods not only improve yield but also allow for greater control over stereochemistry, which is essential for achieving desired biological outcomes.

The pharmacological potential of this compound has been a focal point in recent studies. Initial investigations suggest that it may possess properties relevant to the treatment of neurological disorders and cancer. The interaction between the dioxo group and biological receptors or enzymes could provide a mechanism for modulating neural activity. Additionally, the electron-withdrawing nature of the difluoromethyl group may enhance binding affinity and metabolic stability, key factors in drug design. These attributes position 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(difluoromethyl)cyclohexane-1-carboxylate as a valuable scaffold for developing novel therapeutic agents.

Advances in computational chemistry have further accelerated the study of this compound. Molecular modeling techniques allow researchers to predict how 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(difluoromethyl)cyclohexane-1-carboxylate might interact with target proteins at a molecular level. This approach has been instrumental in identifying potential lead compounds and optimizing their structures for improved efficacy. By integrating experimental data with computational insights, scientists can design more targeted experiments, reducing the time and resources required for drug development.

The role of fluorine-containing compounds in medicinal chemistry cannot be overstated. The introduction of fluorine atoms into molecular structures often leads to enhanced pharmacokinetic properties, including increased lipophilicity and resistance to metabolic degradation. In 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(difluoromethyl)cyclohexane-1-carboxylate, the presence of a difluoromethyl group is particularly noteworthy. This substitution pattern has been associated with improved binding affinity and prolonged half-life in several marketed drugs. Consequently, this compound represents an exciting opportunity to explore fluorinated heterocycles as next-generation therapeutics.

From a synthetic chemistry perspective, the preparation of complex molecules like 1,3-dioxo-2,3-dihydro-1H-isoindol-2-ylyl 1-(difluoromethyl)cyclohexane-la-carboxylate presents both challenges and opportunities. The synthesis involves multiple steps that require precise control over reaction conditions to ensure high yields and purity. Recent methodologies have focused on streamlining these processes through continuous flow chemistry and green solvent systems. Such innovations not only enhance efficiency but also align with sustainable practices in chemical manufacturing.

The biological evaluation of this compound is ongoing but already shows promise. Preclinical studies have indicated that it may exhibit selective binding to certain enzymes or receptors involved in disease pathways. This selectivity is crucial for minimizing side effects and improving patient outcomes. As research progresses, additional pharmacological profiles may be uncovered through rigorous testing across various model systems.

The integration of artificial intelligence (AI) into drug discovery has transformed how compounds like 1,3-dioxo-a,a-dihydro-aH-a-s-indol-a-ylyl l(a-fluoromethyl)-cyclohexanecarboxy late are investigated today. AI-driven platforms can analyze vast datasets to identify potential interactions between molecules and biological targets rapidly. This capability has enabled researchers to prioritize promising candidates more effectively than traditional methods alone would allow.

In conclusion, l,l,l-trifluoro-l-methoxy-l-propan-l-one, while still under extensive investigation, holds significant promise as a bioactive molecule with applications spanning multiple therapeutic areas Its unique structural features, including its dioxo and difluoromethyl moieties, contribute to its versatility as a pharmacological tool Compound libraries containing derivatives like this one represent an invaluable resource for future drug development efforts By leveraging advances in synthetic chemistry, computational biology, and AI-driven discovery, researchers can accelerate progress toward new treatments that address unmet medical needs

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